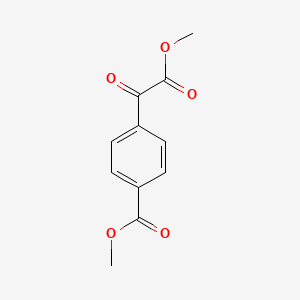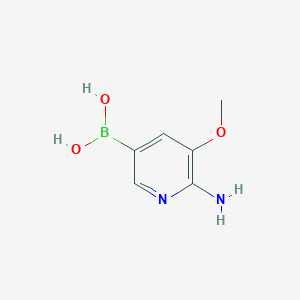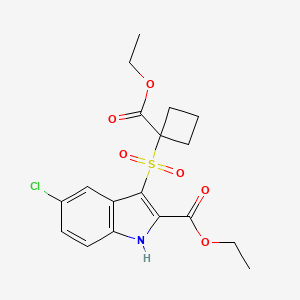
ethyl 5-chloro-3-(1-ethoxycarbonylcyclobutyl)sulfonyl-1H-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-chloro-3-(1-ethoxycarbonylcyclobutyl)sulfonyl-1H-indole-2-carboxylate is a complex organic compound belonging to the indole family. Indole derivatives are known for their significant biological and pharmacological properties. This particular compound features a unique combination of functional groups, including a sulfonyl group, a chloro substituent, and an ethoxycarbonylcyclobutyl moiety, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-chloro-3-(1-ethoxycarbonylcyclobutyl)sulfonyl-1H-indole-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-chloro-3-(1-ethoxycarbonylcyclobutyl)sulfonyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Ethyl 5-chloro-3-(1-ethoxycarbonylcyclobutyl)sulfonyl-1H-indole-2-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of ethyl 5-chloro-3-(1-ethoxycarbonylcyclobutyl)sulfonyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with enzymes and proteins, potentially inhibiting their activity . Additionally, the indole core can interact with various receptors and signaling pathways, modulating biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl indole-2-carboxylate: Shares the indole core but lacks the sulfonyl and chloro substituents.
5-Chloro-1H-indole-2-carboxylic acid: Contains the chloro substituent but lacks the sulfonyl and ethoxycarbonylcyclobutyl moieties.
3-(1-Ethoxycarbonylcyclobutyl)-1H-indole-2-carboxylate: Features the ethoxycarbonylcyclobutyl moiety but lacks the sulfonyl and chloro substituents.
Uniqueness
Ethyl 5-chloro-3-(1-ethoxycarbonylcyclobutyl)sulfonyl-1H-indole-2-carboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C18H20ClNO6S |
|---|---|
Peso molecular |
413.9 g/mol |
Nombre IUPAC |
ethyl 5-chloro-3-(1-ethoxycarbonylcyclobutyl)sulfonyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C18H20ClNO6S/c1-3-25-16(21)14-15(12-10-11(19)6-7-13(12)20-14)27(23,24)18(8-5-9-18)17(22)26-4-2/h6-7,10,20H,3-5,8-9H2,1-2H3 |
Clave InChI |
PUGONLGLVRAOCE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)S(=O)(=O)C3(CCC3)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


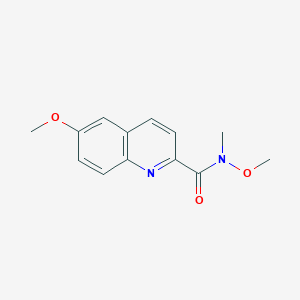
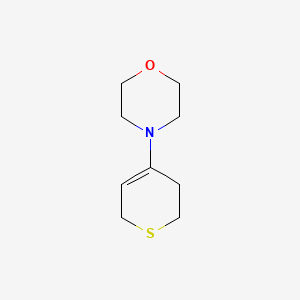
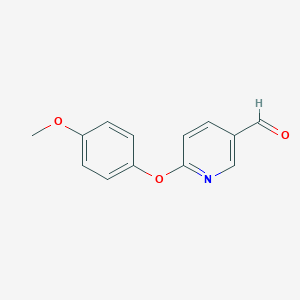
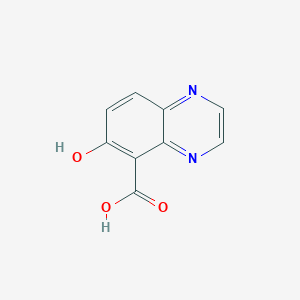
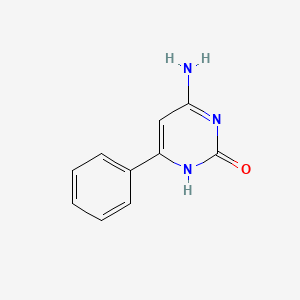
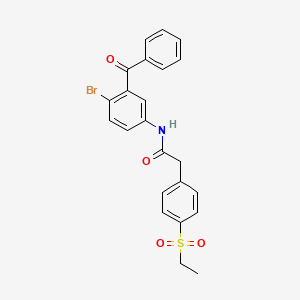


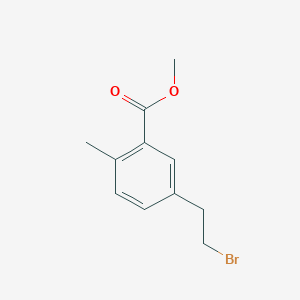
![3-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-2H-indazole](/img/structure/B13878068.png)
![1-[5-(Bromomethyl)pyrazolo[3,4-c]pyridin-1-yl]ethanone](/img/structure/B13878069.png)

